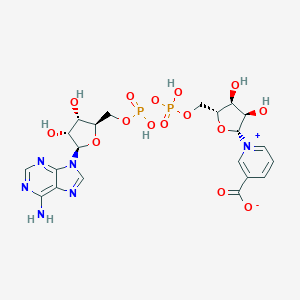

1-((2R,3R,4S,5R)-5-((((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyridin-1-ium-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Deamido-Nicotinamide Adenine Dinucleotide (Deamido-NAD+) is a precursor in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), an essential coenzyme in cellular metabolism. Deamido-NAD+ is involved in various biochemical processes, including redox reactions, DNA repair, and protein modification. It is a dinucleotide composed of two nucleotides joined by their phosphate groups, with one nucleotide containing an adenine base and the other containing a nicotinamide base .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Deamido-NAD+ kann enzymatisch unter Verwendung von NAD+-Synthetase synthetisiert werden. Das Enzym katalysiert die Bildung von NAD+ aus Deamido-NAD+, Adenosintriphosphat (ATP) und Ammoniak (NH3). Die Reaktionsbedingungen umfassen typischerweise einen pH-Wert von 8,5 und eine Temperatur von 37 °C. Die Reaktion kann spektrophotometrisch verfolgt werden, indem die Absorption bei 340 nm gemessen wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von Deamido-NAD+ beinhaltet die Verwendung von rekombinanten NAD+-Synthetase-Enzymen, die von Bakterien wie Geobacillus stearothermophilus stammen. Das Enzym wird in großen Mengen durch Fermentationsprozesse hergestellt, gefolgt von der Reinigung und Lyophilisation, um eine stabile Pulverform zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Deamido-NAD+ unterliegt hauptsächlich Amidierungsreaktionen, um NAD+ zu bilden. Dieser Prozess beinhaltet die Addition einer Amidgruppe an das Molekül. Die Reaktion wird durch NAD+-Synthetase katalysiert und erfordert ATP und Ammoniak als Substrate .

Häufige Reagenzien und Bedingungen:

Reagenzien: ATP, Ammoniak, NAD+-Synthetase-Enzym.

Bedingungen: pH 8,5, Temperatur 37 °C, Vorhandensein von Magnesiumionen (Mg2+) und Kaliumionen (K+).

Hauptprodukte: Das Hauptprodukt der Reaktion ist NAD+ zusammen mit Adenosinmonophosphat (AMP) und anorganischem Pyrophosphat (PPi) als Nebenprodukte .

Wissenschaftliche Forschungsanwendungen

Deamido-NAD+ hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Chemie: Als Substrat in enzymatischen Assays verwendet, um die Aktivität von NAD+-Synthetase und anderen verwandten Enzymen zu untersuchen.

Biologie: Spielt eine entscheidende Rolle in der Untersuchung des Zellstoffwechsels und der Energieproduktion. Es wird auch in der Forschung zu DNA-Reparaturmechanismen und Proteinmodifikationsprozessen verwendet.

Medizin: Für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Stoffwechselstörungen und altersbedingten Krankheiten untersucht.

5. Wirkmechanismus

Deamido-NAD+ übt seine Wirkungen durch seine Umwandlung in NAD+ durch NAD+-Synthetase aus. Das Enzym katalysiert eine zweistufige Reaktion:

Adenilierung: Deamido-NAD+ wird durch ATP aktiviert, um NAD-Adenyl zu bilden.

Amidierung: Ein Ammoniakmolekül greift das NAD-Adenyl-Zwischenprodukt an, was zur Bildung von NAD+ führt.

Die molekularen Ziele von Deamido-NAD+ umfassen verschiedene Enzyme, die an der NAD+-Biosynthese und dem -Stoffwechsel beteiligt sind. Die beteiligten Pfade sind entscheidend für die Aufrechterhaltung des zellulären Energiegleichgewichts und der Redoxhomöostase .

Wirkmechanismus

Deamido-NAD+ exerts its effects through its conversion to NAD+ by NAD+ synthetase. The enzyme catalyzes a two-step reaction:

Adenylation: Deamido-NAD+ is activated by ATP to form NAD-adenylate.

Amidation: An ammonia molecule attacks the NAD-adenylate intermediate, resulting in the formation of NAD+.

The molecular targets of Deamido-NAD+ include various enzymes involved in NAD+ biosynthesis and metabolism. The pathways involved are critical for maintaining cellular energy balance and redox homeostasis .

Vergleich Mit ähnlichen Verbindungen

Deamido-NAD+ ähnelt anderen Dinukleotiden wie Nicotinamid-Mononukleotid (NMN) und Nicotinsäure-Mononukleotid (NaMN). Seine Einzigartigkeit liegt in seiner Rolle als direkter Vorläufer von NAD+, wodurch es ein entscheidendes Zwischenprodukt in der NAD+-Biosynthese ist.

Ähnliche Verbindungen:

Nicotinamid-Mononukleotid (NMN): Ein Nukleotid, das von Nicotinamid und Ribose-5-phosphat abgeleitet ist und an der NAD+-Biosynthese beteiligt ist.

Nicotinsäure-Mononukleotid (NaMN): Ein Nukleotid, das von Nicotinsäure und Ribose-5-phosphat abgeleitet ist, ebenfalls an der NAD+-Biosynthese beteiligt

Deamido-NAD+ zeichnet sich durch seine spezifische Rolle im letzten Schritt der NAD+-Synthese aus, die durch NAD+-Synthetase katalysiert wird und für verschiedene zelluläre Prozesse unerlässlich ist.

Eigenschaften

CAS-Nummer |

6450-77-7 |

|---|---|

Molekularformel |

C21H27N6O15P2+ |

Molekulargewicht |

665.4 g/mol |

IUPAC-Name |

1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylic acid |

InChI |

InChI=1S/C21H26N6O15P2/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(31)14(29)11(41-20)6-39-44(36,37)42-43(34,35)38-5-10-13(28)15(30)19(40-10)26-3-1-2-9(4-26)21(32)33/h1-4,7-8,10-11,13-16,19-20,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 |

InChI-Schlüssel |

SENPVEZBRZQVST-HISDBWNOSA-O |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)[O-] |

Isomerische SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O |

Kanonische SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O |

Physikalische Beschreibung |

Solid |

Synonyme |

Adenosine 5’-(trihydrogen diphosphate), P’→5’-ester with 3-carboxy-1-β-D-ribofuranosylpyridinium, inner salt; 3-Carboxy-1-β-D-ribofuranosylpyridinium hydroxide, 5’-ester with adenosine 5’-pyrophosphate, inner salt; Pyridinium, 3-carboxy-1-β-D-ribofur |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.